Product packaging for (Methoxycarbonyl)-L-threonine(Cat. No.:)

(Methoxycarbonyl)-L-threonine

Cat. No.: B8689353
M. Wt: 177.16 g/mol
InChI Key: QEIFWXUIJHFGPI-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of L-Threonine Derivatives in Organic and Peptide Chemistry

L-threonine is an essential amino acid characterized by a hydroxyl group in its side chain, making it a polar and uncharged molecule. wikipedia.org This hydroxyl group, along with the primary amino and carboxylic acid groups, provides multiple sites for chemical modification, leading to a diverse array of L-threonine derivatives with significant applications in research and development.

L-threonine derivatives are fundamental building blocks in the synthesis of complex molecules, including peptides and natural products. For instance, they are used in the synthesis of novel enzymes and vaccines. lgcstandards.com The strategic modification of L-threonine allows chemists to fine-tune the properties of the resulting molecules, influencing their biological activity and stability. In drug discovery, L-threonine derivatives have been investigated for their potential to enhance the therapeutic properties of existing drugs. google.com

Furthermore, the unique stereochemistry of L-threonine is often exploited in asymmetric synthesis to control the three-dimensional arrangement of atoms in a new molecule. This is particularly important in the synthesis of chiral drugs, where only one enantiomer may be therapeutically active.

Historical Context of (Methoxycarbonyl)-L-threonine Research Trajectory

The development of protecting group chemistry has been a central theme in the advancement of peptide synthesis. The journey began with the introduction of the carbobenzoxy (Z) group in 1932, which for the first time allowed for the feasible assembly of peptides with more than a few residues. publish.csiro.au A significant leap forward came with the development of solid-phase peptide synthesis (SPPS) by R. B. Merrifield in the 1960s, a technology that was further enhanced by the introduction of the acid-labile Boc protecting group. publish.csiro.au

The late 1970s saw another major breakthrough with the development of the base-labile Fmoc group by Eric Atherton and Bob Sheppard. lgcstandards.com This provided a milder and often more efficient alternative to the Boc strategy, particularly for the synthesis of longer and more complex peptides. lgcstandards.comamericanpeptidesociety.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO5 B8689353 (Methoxycarbonyl)-L-threonine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO5

Molecular Weight

177.16 g/mol

IUPAC Name

(2S,3R)-3-hydroxy-2-(methoxycarbonylamino)butanoic acid

InChI

InChI=1S/C6H11NO5/c1-3(8)4(5(9)10)7-6(11)12-2/h3-4,8H,1-2H3,(H,7,11)(H,9,10)/t3-,4+/m1/s1

InChI Key

QEIFWXUIJHFGPI-DMTCNVIQSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Methoxycarbonyl L Threonine

Strategies for Introducing Methoxycarbonyl Protecting Groups

The protection of the α-amino group of L-threonine is a critical step in peptide synthesis to prevent unwanted side reactions during peptide bond formation. The most commonly employed protecting groups are the fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups.

Fmocylation Procedures

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely utilized in solid-phase peptide synthesis (SPPS). Its introduction onto the L-threonine backbone can be achieved through several methods. A standard procedure involves the reaction of L-threonine with Fmoc-succinamide in a biphasic solvent system of tetrahydrofuran (B95107) (THF) and saturated aqueous sodium bicarbonate. The reaction proceeds at room temperature, and after an extended period, the pH is adjusted to facilitate the isolation of the desired N-Fmoc-L-threonine.

Another common method for Fmoc protection is the Schotten-Baumann reaction, which employs Fmoc-Cl in the presence of a base like sodium bicarbonate in a dioxane/water mixture or under anhydrous conditions with pyridine (B92270) in dichloromethane. The nucleophilic amino group of L-threonine attacks the electrophilic carbonyl carbon of Fmoc-Cl, leading to the formation of the protected amino acid. The Fmoc group is exceptionally stable to acidic conditions, making it orthogonal to acid-labile protecting groups like Boc.

Parameter Fmoc-succinamide Method Fmoc-Cl Method (Schotten-Baumann)
Fmoc Source Fmoc-succinamide9-fluorenylmethyl chloroformate (Fmoc-Cl)
Solvent THF/saturated aqueous NaHCO₃Dioxane/H₂O or Pyridine/CH₂Cl₂
Base Sodium Bicarbonate (inherent in solvent)Sodium Bicarbonate or Pyridine
Temperature Room TemperatureNot specified
Key Feature Biphasic reaction systemCan be performed under aqueous or anhydrous conditions

This table provides a summary of common Fmocylation procedures for L-threonine.

Boc Protection Techniques

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that serves as an alternative to the Fmoc group, particularly in solution-phase peptide synthesis and for certain applications in SPPS. The introduction of the Boc group onto L-threonine is typically accomplished by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base.

A patented method describes the synthesis of Boc-L-threonine by mixing L-threonine with a potassium hydroxide (B78521) solution and then adding (Boc)₂O in batches. The reaction conditions are controlled to achieve a high yield of the desired product. Following the reaction, the pH is adjusted to an acidic level to facilitate extraction with an organic solvent. The Boc group is stable under alkaline conditions, allowing for effective coupling reactions, and can be readily removed with mild acids like trifluoroacetic acid (TFA).

Parameter (Boc)₂O Method
Boc Source Di-tert-butyl dicarbonate ((Boc)₂O)
Solvent Aqueous
Base Potassium Hydroxide
Key Steps Batch addition of (Boc)₂O, pH adjustment for extraction
Yield Reported to be over 90% in some methods

This table outlines a common technique for the Boc protection of L-threonine.

Formation of Methyl Esters of Methoxycarbonyl Derivatives

The protection of the carboxylic acid functionality of L-threonine as a methyl ester is a common strategy to prevent its participation in undesired reactions during subsequent synthetic steps. L-threonine methyl ester can be synthesized by reacting L-threonine with methanol (B129727) in the presence of an acid catalyst.

One established method involves the use of thionyl chloride in methanol. Thionyl chloride reacts with methanol to form methyl chloroformate and HCl in situ, which then facilitates the esterification of L-threonine. The reaction is typically carried out at low temperatures initially and then allowed to proceed at room temperature. Another approach utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature, which has been shown to be an efficient system for the esterification of various amino acids. A process for synthesizing amino acid methyl esters by refluxing the amino acid in methanol with a strong acid has also been described.

Method Reagents Conditions Key Features
Thionyl Chloride L-threonine, Thionyl chloride, Methanol-10 °C to room temperatureIn situ generation of esterifying agent
Trimethylchlorosilane L-threonine, Trimethylchlorosilane, MethanolRoom temperatureEfficient for a wide range of amino acids
Strong Acid Reflux L-threonine, Methanol, Strong Acid (e.g., H₂SO₄)RefluxA more classical approach

This table compares different methods for the formation of L-threonine methyl ester.

Side Chain Protection Strategies for L-Threonine Derivatives

O-tert-Butyl Protection

The tert-butyl (tBu) ether is a commonly used protecting group for the hydroxyl side chain of threonine in Fmoc-based solid-phase peptide synthesis. This protecting group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved by strong acids like trifluoroacetic acid (TFA), typically during the final cleavage of the peptide from the resin. The use of Fmoc-Thr(tBu)-OH allows for the incorporation of threonine into a peptide chain while preventing acylation or other modifications of the side chain hydroxyl group. While direct O-tert-butylation methods for threonine are not as straightforward as for other functional groups, the use of pre-protected Fmoc-Thr(tBu)-OH is the standard approach in SPPS.

Protecting Group Abbreviation Common Application Deprotection Condition
tert-Butyl ethertBuFmoc-based Solid-Phase Peptide Synthesis95% Trifluoroacetic Acid (TFA)

This table details the O-tert-Butyl protection strategy for the L-threonine side chain.

O-Trityl Protection

The trityl (Trt) group is another acid-labile protecting group employed for the side chain hydroxyl of threonine. Similar to the tert-butyl group, the trityl group is stable to the basic conditions of Fmoc deprotection. Trityl ethers are generally more acid-labile than tert-butyl ethers and can sometimes be removed under milder acidic conditions. The bulky nature of the trityl group can also offer steric advantages in certain synthetic contexts. Fmoc-Thr(Trt)-OH is utilized in SPPS, and the trityl group is typically removed during the final acidolytic cleavage from the resin.

Protecting Group Abbreviation Common Application Deprotection Condition
Trityl etherTrtFmoc-based Solid-Phase Peptide Synthesis95% Trifluoroacetic Acid (TFA)

This table outlines the O-Trityl protection strategy for the L-threonine side chain.

O-Benzyl Protection

The hydroxyl group of (Methoxycarbonyl)-L-threonine can be protected using a benzyl (B1604629) group (Bn), a common strategy in peptide synthesis to prevent unwanted side reactions. The benzylation is typically achieved by reacting the N-protected threonine derivative with benzyl bromide in the presence of a base, such as sodium hydride, in an anhydrous solvent like dimethylformamide (DMF). This reaction proceeds via a Williamson ether synthesis mechanism.

The resulting O-benzyl-protected this compound is stable under a variety of reaction conditions, including those used for peptide coupling and N-terminal deprotection (e.g., acidic conditions for Boc group removal or basic conditions for Fmoc group removal). Deprotection of the benzyl group is most commonly accomplished by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst. This method is advantageous as it is mild and does not affect most other protecting groups used in peptide synthesis.

Table 1: Conditions for O-Benzyl Protection and Deprotection

StepReagents and ConditionsYield (%)
Protection Benzyl bromide, Sodium hydride, Anhydrous DMF, 0 °C to room temperatureNot specified
Deprotection H₂, Pd/C, MethanolHigh

O-Allyl Protection

The allyl group serves as another effective protecting group for the hydroxyl function of this compound. The introduction of the allyl group is typically performed by treating the N-protected threonine with an allyl halide, such as allyl bromide, in the presence of a base. This method allows for selective protection of the hydroxyl group.

A key advantage of the allyl protecting group is its orthogonality to many other protecting groups used in peptide synthesis. It is stable to both acidic and basic conditions commonly used for the removal of Boc and Fmoc groups, respectively. The deprotection of the O-allyl group is achieved under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like morpholine (B109124) or dimedone. This specific deprotection chemistry allows for selective unmasking of the hydroxyl group without affecting other protecting groups, which is highly valuable in the synthesis of complex peptides or glycopeptides.

Table 2: O-Allyl Protection and Deprotection Scheme

StepReagents and ConditionsReference
Protection Allyl bromide, Base (e.g., NaH), Solvent (e.g., DMF)
Deprotection Pd(PPh₃)₄, Scavenger (e.g., morpholine), Solvent (e.g., THF/CHCl₃)

O-Tetrahydropyranyl (THP) Protection

The tetrahydropyranyl (THP) group is a widely used acid-labile protecting group for alcohols in organic synthesis and has found application in the protection of the hydroxyl group of threonine. The protection is accomplished by reacting this compound with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or pyridinium (B92312) p-toluenesulfonate (PPTS). This reaction leads to the formation of a THP ether.

One of the main characteristics of the THP group is its stability under basic, reductive, and oxidative conditions, while being readily cleaved under mild acidic conditions. This allows for selective deprotection in the presence of other acid-sensitive groups by careful control of the reaction conditions. However, a notable drawback of THP protection of chiral alcohols like threonine is the formation of a new stereocenter, resulting in a mixture of diastereomers, which can complicate purification and characterization. Despite this, the ease of introduction and removal makes the THP group a useful tool in multistep synthesis.

Table 3: Reaction Parameters for O-THP Protection and Deprotection

StepReagents and ConditionsKey Features
Protection 3,4-Dihydro-2H-pyran (DHP), Acid catalyst (e.g., PTSA), Anhydrous solvent (e.g., CH₂Cl₂)Stable to basic, reductive, and oxidative conditions.
Deprotection Mild acid (e.g., aqueous acetic acid, PPTS in ethanol)Acid-labile, allows for selective deprotection.

Advanced Synthetic Approaches Involving this compound

Diastereoselective Synthesis Techniques

This compound and its derivatives are valuable chiral building blocks in diastereoselective synthesis. The inherent stereochemistry of the threonine backbone can be exploited to control the stereochemical outcome of subsequent reactions. For instance, the stereocenters at the α- and β-carbons can direct the approach of reagents, leading to the preferential formation of one diastereomer over another.

Recent research has focused on the use of threonine derivatives in asymmetric aldol (B89426) reactions and Michael additions, where the stereochemistry of the starting material influences the creation of new stereocenters. Furthermore, metal-catalyzed asymmetric reactions, such as hydrogenations and C-C bond-forming reactions, have been developed using ligands derived from this compound to induce high levels of diastereoselectivity. These methods are crucial for the synthesis of complex molecules with multiple stereocenters, such as natural products and pharmaceuticals.

Table 4: Examples of Diastereoselective Reactions

Reaction TypeChiral Auxiliary/CatalystDiastereomeric Ratio (d.r.)
Asymmetric Aldol ReactionThreonine-derived oxazolidinone>95:5
Catalytic Asymmetric HydrogenationRhodium complex with threonine-derived phosphine (B1218219) ligandUp to 99:1
Michael AdditionThreonine-based organocatalyst>90:10

Controlled Deprotection and Coupling Reactions in Multistep Synthesis

The strategic use of orthogonal protecting groups on this compound is fundamental to its application in complex, multistep syntheses, particularly in solid-phase peptide synthesis (SPPS). The ability to selectively remove one protecting group while others remain intact allows for the sequential modification of different functional groups within the molecule.

For example, the N-terminal protecting group (e.g., Fmoc) can be removed under basic conditions, allowing for peptide bond formation, while the O-benzyl or O-allyl group on the side chain remains in place. Subsequently, the side-chain protecting group can be removed under specific conditions (e.g., hydrogenolysis for benzyl, Pd(0) catalysis for allyl) to enable further modifications such as glycosylation or phosphorylation. This controlled deprotection and coupling strategy is essential for the synthesis of modified peptides and other complex biomolecules.

Table 5: Orthogonal Protecting Group Strategy

Protecting GroupFunctional GroupDeprotection Conditions
MethoxycarbonylCarboxylSaponification (e.g., LiOH)
Fmocα-AminoBase (e.g., Piperidine)
Benzyl (Bn)HydroxylCatalytic Hydrogenation (H₂, Pd/C)
Allyl (All)HydroxylPd(0) catalyst

Synthesis of (Methoxycarbonyl)-L-threoninol Derivatives

Reduction of the carboxylic acid moiety of this compound or its ester derivatives yields the corresponding (Methoxycarbonyl)-L-threoninol. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. The resulting amino alcohol is a versatile chiral building block for the synthesis of various biologically active molecules and chiral ligands.

The primary alcohol of (Methoxycarbonyl)-L-threoninol can be further functionalized. For example, it can be oxidized to the corresponding aldehyde or converted to a leaving group for nucleophilic substitution reactions. The amino and hydroxyl groups can also be incorporated into heterocyclic structures, such as oxazolines and pyrrolidines, which are common motifs in natural products and asymmetric catalysts. The synthesis of these derivatives often requires careful protection of the amino and side-chain hydroxyl groups to achieve the desired regioselectivity.

Table 6: Synthesis and Functionalization of (Methoxycarbonyl)-L-threoninol

ReactionReagents and ConditionsProduct Type
Reduction LiAlH₄ or BH₃•THF, Anhydrous THFAmino alcohol
Oxidation PCC or Swern oxidationAmino aldehyde
Cyclization Dehydrating agent (e.g., SOCl₂)Oxazoline

Incorporation into Complex Molecular Architectures

The strategic incorporation of protected L-threonine derivatives is fundamental to the assembly of complex peptides and proteins, particularly those featuring post-translational modifications such as glycosylation. In solid-phase peptide synthesis (SPPS), an Nα-protected threonine, often with its side-chain hydroxyl group also protected (e.g., as a tert-butyl ether), serves as a key structural unit.

A notable example is the synthesis of glycopeptides, such as fragments of P-Selectin glycoprotein (B1211001) ligand-1 (PSGL-1). In this context, a complex core 2 O-glycan is first attached to an Fmoc-L-threonine building block. This entire glycosylated amino acid is then incorporated into a growing peptide chain on a solid support using standard Fmoc-based SPPS protocols. The use of an Fmoc-protected threonine bearing a pre-assembled oligosaccharide allows for the precise placement of complex carbohydrate structures within a peptide sequence. This approach circumvents the challenges of installing glycans onto a completed peptide chain and leverages the efficiency of automated synthesis. The stability of the protecting groups on the threonine and the glycan to the iterative steps of Fmoc deprotection and amino acid coupling is critical for the success of such syntheses.

Reactivity and Reaction Mechanisms of this compound Derivatives

The reactivity of Nα-protected L-threonine derivatives is primarily dictated by the nature of the protecting groups on the alpha-amino and side-chain hydroxyl functions. These groups are chosen to be stable during peptide chain elongation but selectively removable under specific conditions to unmask the reactive functionalities for subsequent reactions or to yield the final, deprotected molecule.

Mechanistic Studies of Peptide Bond Formation

The formation of a peptide bond is a condensation reaction involving the nucleophilic attack of a free amino group of one amino acid on the activated carboxyl group of another. When an Nα-protected L-threonine derivative is the N-terminal residue of a growing peptide chain on a solid support, its Nα-protecting group (e.g., Fmoc) is first removed to expose the free amine.

The mechanism proceeds as follows:

Activation : The carboxylic acid of the incoming Nα-protected amino acid is activated by a coupling reagent, such as a carbodiimide (B86325) or a phosphonium/uronium salt like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). This activation converts the carboxyl group's hydroxyl into a better leaving group, forming a highly reactive species (e.g., an O-acylisourea or an active ester).

Coupling : The free α-amino group of the resin-bound threonine residue acts as a nucleophile, attacking the carbonyl carbon of the activated amino acid.

Tetrahedral Intermediate Formation : This attack forms a transient tetrahedral intermediate.

Bond Formation and Leaving Group Departure : The intermediate collapses, expelling the leaving group and forming the stable amide (peptide) bond.

This cycle of deprotection and coupling is repeated to elongate the peptide chain. The presence of the side-chain protecting group on the threonine hydroxyl function is crucial to prevent unwanted side reactions, such as O-acylation, during the coupling step.

Cleavage Mechanisms of Methoxycarbonyl and Side Chain Protecting Groups

Deprotection strategies are orthogonal, meaning that different classes of protecting groups can be removed under distinct chemical conditions without affecting others. In the widely used Fmoc/tBu strategy, base-labile and acid-labile protecting groups are employed.

Acidolysis is the process of cleaving chemical bonds using a strong acid. In peptide synthesis, this method is used for the final step: cleaving the completed peptide from the solid-phase resin and simultaneously removing acid-labile side-chain protecting groups. For a threonine residue protected with a tert-butyl (tBu) ether on its side chain, trifluoroacetic acid (TFA) is the reagent of choice.

The mechanism involves the protonation of the ether oxygen by TFA, followed by the departure of the stable tert-butyl carbocation, a tertiary carbocation.

Reaction: R-O-tBu + H⁺ → R-O⁺(H)-tBu → R-OH + C⁺(CH₃)₃

These highly reactive carbocations can cause unwanted side reactions by alkylating nucleophilic residues in the peptide, such as tryptophan or methionine. To prevent this, "scavengers" are added to the TFA cleavage cocktail to trap the carbocations.

Below is a table of common TFA cleavage cocktails and the functions of their components.

Reagent NameCompositionPurpose and Notes
Standard 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)General purpose. Water helps solvate the peptide, and TIS is an efficient carbocation scavenger.
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole (B89551), 2.5% 1,2-Ethanedithiol (EDT)A more complex and potent mixture for peptides with sensitive residues like Cys, Met, and Trp. Phenol and thioanisole are aromatic scavengers, while EDT is a soft nucleophile.
Reagent B 88% TFA, 5.8% Phenol, 2% TIS, 4.2% WaterA milder, less odorous alternative to Reagent K, effective for scavenging trityl groups but offers less protection for Cys and Met.
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleSpecifically designed for the efficient deprotection of sulfonyl-protected Arginine residues (e.g., Pmc, Pbf).

This table is interactive and can be sorted by column.

This mechanism is characteristic of the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is standard for Nα-protection in modern SPPS. The Fmoc group is stable to acid but is readily cleaved by a secondary amine base like piperidine (B6355638).

The cleavage proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism:

Proton Abstraction : Piperidine acts as a base and removes the relatively acidic proton from the C9 position of the fluorenyl ring system.

Formation of a Carbanion : This deprotonation forms a stabilized carbanion intermediate (the conjugate base).

β-Elimination : The carbanion undergoes a rapid elimination, breaking the C-O bond of the carbamate (B1207046) and forming a stable, conjugated dibenzofulvene molecule.

Decarboxylation : The resulting unstable carbamic acid quickly decomposes to release carbon dioxide and the free Nα-amino group of the peptide.

The liberated dibenzofulvene is an electrophile and is trapped by the excess piperidine in the solution to prevent it from reacting with the newly deprotected amine.

Role in Chemical Ligation Strategies

Chemical ligation refers to methods that chemoselectively join two unprotected peptide fragments to form a larger polypeptide. While Native Chemical Ligation (NCL) traditionally requires an N-terminal cysteine, strategies have been developed to enable ligation at threonine residues, greatly expanding the scope of protein chemical synthesis.

Serine/Threonine Ligation (STL) : This is a direct ligation method that utilizes an N-terminal threonine (or serine) residue. The process involves the reaction between a peptide with a C-terminal salicylaldehyde (B1680747) ester and another peptide with an N-terminal threonine.

Mechanism : The reaction proceeds through the formation of an N,O-benzylidene acetal (B89532) intermediate. This intermediate is stable and links the two peptide fragments. Subsequent treatment with acid (acidolysis) cleaves the acetal and facilitates an O-to-N acyl transfer, resulting in the formation of a native peptide bond at the ligation site. This method provides a powerful alternative to NCL for synthesizing proteins where cysteine residues are not conveniently located at the desired ligation points.

Formal Threonine Ligation via NCL-Desulfurization : An alternative strategy involves a two-step process to achieve ligation at a threonine site.

Ligation : A synthetic amino acid analogue, β-thiol-threonine, is incorporated at the N-terminus of one peptide fragment. This allows for a standard NCL reaction with a C-terminal peptide thioester.

Desulfurization : After the ligation is complete, the thiol group is removed from the β-thiol-threonine residue, converting it into a native threonine residue. This process typically uses radical-based or metal-catalyzed reduction methods.

These advanced ligation techniques, which rely on the unique reactivity of the threonine backbone and its side chain, have become indispensable tools for the total chemical synthesis of complex proteins and glycoproteins.

Applications in Advanced Organic Synthesis

Role as Chiral Building Blocks

The defined stereochemical configuration of (Methoxycarbonyl)-L-threonine, possessing two chiral centers, establishes it as an important chiral building block. This pre-existing stereochemistry is invaluable in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical for the biological activity and efficacy of the target molecules, particularly in the pharmaceutical industry. nbinno.com The use of such chiral precursors simplifies the synthesis of enantiomerically pure compounds by eliminating the need for chiral resolutions or complex asymmetric induction steps.

Synthesis of Complex Organic Molecules

This compound and its parent compound, L-threonine, are employed in the synthesis of a variety of complex organic molecules, including natural products and pharmaceutical compounds. nih.govresearchgate.net The amino acid's framework provides a scaffold upon which chemists can elaborate to build intricate structures. For instance, L-threonine has been utilized as a catalyst in asymmetric α-hydroxymethylation reactions, a key step in the synthesis of valuable chiral intermediates. researchgate.net Furthermore, derivatives of L-threonine have been incorporated into the total synthesis of complex natural products, where the amino acid's stereocenters direct the formation of subsequent stereogenic centers in the target molecule. nih.gov

Precursors for Unnatural Amino Acids and Peptidomimetics

Unnatural amino acids (UAAs) are non-proteinogenic amino acids that serve as powerful tools in chemical biology, drug discovery, and materials science. nih.govprinceton.edu this compound can be a precursor for the synthesis of various UAAs. The existing carbon skeleton and stereochemistry can be chemically modified to introduce novel side chains or backbone conformations. For example, L-threonine can be enzymatically converted to intermediates that are then used to synthesize UAAs like L-homoalanine. nih.gov These synthetic and semi-synthetic routes, starting from readily available chiral pool amino acids like threonine, provide access to a diverse range of UAAs that can be incorporated into peptides to create peptidomimetics with enhanced stability, potency, and unique structural properties. princeton.edu

Applications in Peptide and Glycopeptide Synthesis

N-protected threonine derivatives, such as N-(Methoxycarbonyl)-L-threonine, are fundamental building blocks in the chemical synthesis of peptides and glycopeptides. The methoxycarbonyl group serves as a temporary protecting group for the α-amino functionality, allowing for the sequential and controlled addition of amino acids to a growing peptide chain.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient and automated production of peptides. nih.govnih.gov In this methodology, the C-terminal amino acid of the desired peptide is anchored to an insoluble polymer support (resin), and subsequent amino acids are added in a stepwise fashion. biosynth.com N-protected threonine derivatives are crucial reagents in these protocols. The most common N-protecting group used in modern SPPS is the 9-fluorenylmethoxycarbonyl (Fmoc) group, making Fmoc-Thr(tBu)-OH a widely used derivative. nih.govpeptide.com The principles and reagents discussed for Fmoc chemistry are directly applicable to other N-alkoxycarbonyl protected threonines like this compound.

The success of SPPS is highly dependent on the choice of the solid support and the linker that connects the peptide to the resin. biosynth.compeptide.com The solid support must be chemically inert to the reaction conditions and swell appropriately in the solvents used. biosynth.com Polystyrene cross-linked with divinylbenzene is a commonly used solid support. biosynth.com

Linker Type Cleavage Condition Primary Use Notes
Wang Linker Moderate acid (e.g., TFA)Synthesis of peptide acidsProne to diketopiperazine formation with C-terminal Pro or Gly. sigmaaldrich.com
2-Chlorotrityl Linker Very mild acid (e.g., 20% TFE in DCM)Synthesis of protected peptide acids; minimizes racemizationLoading does not require carboxyl group activation, preventing racemization of sensitive amino acids like Cys and His. sigmaaldrich.com
Rink Amide Linker Moderate acid (e.g., TFA)Synthesis of peptide amides
Safety-Catch Linkers Stable to both acid and base; activated by a specific chemical step before cleavageOrthogonal synthesis strategiesAllows for the use of both Boc and Fmoc protecting groups in the same synthesis. nih.gov

This table provides a summary of common linkers used in Fmoc-based Solid-Phase Peptide Synthesis.

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group on the resin-bound peptide chain is a critical step in SPPS. creative-peptides.com This reaction is thermodynamically unfavorable and requires the use of coupling reagents to activate the carboxyl group. creative-peptides.com An ideal coupling reagent should promote rapid and efficient amide bond formation with minimal side reactions, particularly racemization of the activated amino acid. peptide.combachem.com

Over the years, several classes of coupling reagents have been developed:

Carbodiimides: Reagents like N,N'-Diisopropylcarbodiimide (DIC) are effective activators. peptide.com To suppress racemization, they are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivative, HOAt. peptide.combachem.com

Phosphonium Salts: Reagents such as Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. peptide.combachem.com

Aminium/Uronium Salts: This class includes some of the most popular and effective coupling reagents used today. bachem.com O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) provide rapid coupling with low levels of racemization. peptide.compeptidescientific.com HATU is particularly effective for coupling sterically hindered amino acids. peptidescientific.com

Coupling Reagent Class Examples Common Additive Key Features
CarbodiimidesDIC, EDCHOBt, OxymaPureCost-effective; DIC is widely used in automated SPPS. peptide.combachem.com
Phosphonium SaltsBOP, PyBOP, PyAOP-Highly effective, especially for hindered couplings and cyclizations. peptide.com
Aminium/Uronium SaltsHBTU, TBTU, HATU-Fast reaction kinetics and low racemization tendency; HATU is considered one of the most efficient reagents. peptide.compeptidescientific.com

This table summarizes the major classes of coupling reagents used in peptide synthesis.

The general strategy for coupling involves pre-activating the N-protected amino acid with the coupling reagent and an appropriate base, such as N,N-diisopropylethylamine (DIPEA), before adding it to the resin-bound peptide which has a free N-terminal amine. bachem.compeptidescientific.com The choice of coupling reagent and strategy can be critical for difficult sequences, such as those prone to aggregation or containing sterically hindered amino acids. rsc.org

Addressing Difficult Sequences and Aggregation Phenomena

The chemical synthesis of peptides, especially via Solid-Phase Peptide Synthesis (SPPS), can be hampered by so-called "difficult sequences". nih.gov These are typically peptide chains prone to forming strong inter- or intramolecular interactions, leading to aggregation on the solid support. nih.gov This on-resin aggregation can prevent complete deprotection and coupling steps, resulting in low yields and truncated byproducts. nih.gov

Sequences containing β-branched amino acids like threonine, or those with a high content of hydrophobic residues, are particularly susceptible to aggregation, often through the formation of β-sheet structures. nih.govsigmaaldrich.com The strategic introduction of protecting groups on the side chains of amino acids like threonine can disrupt these secondary structures. The methoxycarbonyl group on the threonine side chain in this compound serves this purpose by modifying the hydrogen-bonding capabilities of the hydroxyl group, which can be a key participant in aggregate formation.

While bulkier protecting groups are common, the relatively smaller methoxycarbonyl group offers a different steric and electronic profile. Another advanced technique to combat aggregation involves the use of pseudoproline dipeptides. These are cyclic derivatives formed from serine or threonine that introduce a "kink" into the growing peptide backbone, effectively disrupting the formation of β-sheets. nih.govchempep.com The synthesis of these pseudoproline dipeptides inherently involves the chemical modification of the threonine side chain, underscoring the importance of side-chain chemistry in overcoming these synthetic hurdles.

Native Chemical Ligation at Threonine Sites

Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the joining of two unprotected peptide fragments to form a larger protein. wikipedia.org The canonical NCL reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine, forming a native peptide bond at the ligation site. pnas.orgpnas.org

Extending this powerful technique to non-cysteine residues, such as threonine, represents a significant advancement in the field. Ligation at threonine sites is not a direct NCL reaction and requires specialized chemical strategies. pnas.orgnih.gov One such strategy involves the conversion of a threonine residue into a thiol-bearing surrogate that can participate in the ligation reaction. Following the successful ligation, a desulfurization step is performed to remove the thiol group, thereby regenerating the native threonine residue at the ligation junction. nih.gov

In these multi-step ligation protocols, the protection of the threonine side-chain hydroxyl group with a group like methoxycarbonyl is crucial. It prevents potential side reactions during the chemical manipulations required to install the ligation handle and during the ligation process itself. The stability of the methoxycarbonyl group under the specific conditions of ligation and its clean removal afterward are key considerations for the successful synthesis of proteins via threonine-based ligation strategies.

Ligation StrategyLigation SiteKey RequirementRole of Side-Chain Protection
Canonical NCL Xaa-Cys N-terminal CysteinePrevents side reactions of other functional groups.
Ser/Thr Ligation Xaa-Thr Salicylaldehyde (B1680747) ester-mediated reaction or Thiol-surrogate intermediateEssential to prevent side-chain hydroxyl interference during ligation and intermediate steps. pnas.orgnih.gov

Synthesis of Protected Dipeptides and Oligomers

Protected amino acids are the fundamental units for the stepwise construction of peptides and proteins. This compound, typically used as an N-Fmoc protected derivative, serves as a key building block for incorporating threonine into a growing peptide chain during SPPS. nih.govnih.gov The synthesis of complex glycopeptides, for instance, relies on the use of Fmoc-threonine building blocks to which intricate oligosaccharide moieties have been attached. nih.gov This demonstrates the principle of using side-chain modified threonine derivatives for the assembly of complex biomolecules.

Similarly, the synthesis of phosphopeptides, which are crucial for studying cellular signaling, involves the incorporation of protected phosphothreonine derivatives. nih.gov In this context, this compound can be a precursor or a component in synthetic schemes where multiple orthogonal protecting groups are required. The synthesis of dipeptides or longer oligomers using this building block follows standard peptide coupling protocols, where the methoxycarbonyl group ensures that the side-chain hydroxyl remains inert throughout the chain elongation process. Its removal is typically reserved for the final deprotection step, often accomplished concurrently with cleavage from the resin and removal of other side-chain protecting groups.

Enzymatic Synthesis and Biocatalysis

The use of enzymes in organic synthesis offers unparalleled stereoselectivity under mild reaction conditions. This compound's interaction with specific enzyme classes highlights the specificity of biocatalysis.

L-Threonine Transaldolase Activity for Asymmetric Synthesis of β-Hydroxy-α-Amino Acids

L-Threonine transaldolases (LTTAs) are highly valuable biocatalysts for the asymmetric synthesis of β-hydroxy-α-amino acids (βHAAs), which are important chiral building blocks for pharmaceuticals. nih.govwisc.edu These enzymes catalyze a stereoselective transaldolation reaction, transferring an acetaldehyde unit from L-threonine (the donor substrate) to a variety of aldehyde acceptors. rsc.orgresearchgate.net This reaction produces novel L-threo-β-hydroxy-α-amino acids with excellent control over the two newly formed chiral centers. nih.govrsc.org

The substrate specificity of LTTAs is a critical factor. Research has shown that these enzymes are typically highly specific for L-threonine as the donor. rsc.org The enzymatic mechanism involves the interaction of the enzyme's active site with the various functional groups of the threonine molecule, including the side-chain hydroxyl group. The presence of a methoxycarbonyl protecting group on this hydroxyl function in this compound would almost certainly prevent it from acting as a substrate for LTTAs. The steric bulk and altered electronic nature of the protected hydroxyl group would likely inhibit proper binding in the enzyme's active site, thereby blocking the catalytic transaldolation reaction.

Enzyme-Catalyzed Oxidation (e.g., L-Threonine Dehydrogenase)

L-Threonine dehydrogenase (TDH) is an oxidoreductase that plays a key role in the metabolic pathway of threonine. wikipedia.orgwikipedia.org The enzyme catalyzes the NAD+-dependent oxidation of the secondary alcohol in the side chain of L-threonine to a ketone, yielding 2-amino-3-oxobutyrate. nih.govalexruaux.com This reaction is the first step in a major catabolic route for threonine in many organisms. alexruaux.com

The catalytic action of TDH is explicitly targeted at the hydroxyl group of the L-threonine side chain. Consequently, protection of this hydroxyl group, as in this compound, renders the molecule inert to oxidation by this enzyme. The methoxycarbonyl group effectively blocks the site of enzymatic attack, making it impossible for the dehydrogenase to catalyze the oxidation. This highlights a fundamental principle in biocatalysis: the substrate must possess the specific functional group in an accessible form that the enzyme is evolved to recognize and transform. The high substrate specificity of L-threonine dehydrogenase for unprotected L-threonine makes it a useful tool for the specific determination of L-threonine levels in biological samples, as it will not react with protected analogs. nih.gov

EnzymeReaction CatalyzedSubstrate RequirementInteraction with this compound
L-Threonine Transaldolase (LTTA) Asymmetric synthesis of β-hydroxy-α-amino acidsUnprotected L-Threonine as donor rsc.orgresearchgate.netNot a substrate; Methoxycarbonyl group blocks active site binding.
L-Threonine Dehydrogenase (TDH) NAD+-dependent oxidation of L-ThreonineUnprotected side-chain hydroxyl group wikipedia.orgnih.govNot a substrate; Methoxycarbonyl group blocks the site of oxidation.

Mechanistic Insights into Enzyme Catalysis Involving Threonine

The amino acid L-threonine is a substrate for several key enzymes, and understanding their catalytic mechanisms provides profound insights into fundamental biochemical transformations. The enzymes threonine aldolase and threonine synthase, in particular, have been the subject of detailed mechanistic studies. Both are dependent on the cofactor pyridoxal 5'-phosphate (PLP), which plays a central role in their catalytic cycles.

Threonine Aldolase: A Tool for Carbon-Carbon Bond Formation

Threonine aldolase (TA) is a PLP-dependent enzyme that catalyzes the reversible retro-aldol cleavage of L-threonine into glycine and acetaldehyde. acs.orgwikipedia.org This catalytic function is of significant interest in biotechnology and organic synthesis as it allows for the formation of carbon-carbon bonds, producing valuable β-hydroxy-α-amino acids with high stereocontrol. acs.orgnih.govnih.gov

The catalytic mechanism of TA begins with the formation of an external aldimine, a common intermediate in PLP-dependent enzymes, where the amino group of the threonine substrate displaces a lysine residue of the enzyme that is initially bound to the PLP cofactor. acs.orgresearchgate.net Computational studies using ONIOM hybrid QM/MM methodology have elucidated that the mechanisms for both L-threonine and L-allo-threonine are very similar. acs.org

The key steps in the retro-aldol cleavage reaction are detailed below:

StepDescriptionKey Intermediates
1. Transaldimination The L-threonine substrate binds to the active site, and its amino group attacks the internal aldimine (PLP-Lys), forming a tetrahedral intermediate. The enzyme's lysine residue is then released.External Aldimine
2. Proton Abstraction A catalytic base in the active site abstracts the proton from the hydroxyl group of threonine. The identity of this base can vary; in some enzymes, histidine residues like His83 or His125 are proposed to play this role, while in others, a structurally important water molecule may act as the base. nih.govDeprotonated Substrate
3. Cα-Cβ Bond Cleavage The deprotonation facilitates the cleavage of the carbon-carbon bond between the α and β carbons, releasing acetaldehyde. This step is the core of the retro-aldol reaction.Glycine quinonoid intermediate
4. Reprotonation The resulting glycine-PLP intermediate is protonated at the α-carbon.Glycine-PLP Schiff base
5. Product Release A reverse transaldimination reaction occurs, where the catalytic lysine residue attacks the glycine-PLP complex, releasing glycine and regenerating the enzyme's internal aldimine.Regenerated internal aldimine

A specific class of these enzymes, L-threonine transaldolases (lTTAs), are noted for their ability to form a remarkably persistent glycyl quinonoid intermediate during the retro-aldol cleavage of L-threonine, with a half-life of approximately 3 hours. nih.gov This kinetic feature makes the intermediate available for on-cycle reactions with other aldehydes, which is highly advantageous for synthetic applications. nih.gov

Threonine Synthase: The Final Step in Threonine Biosynthesis

Threonine synthase (TS) is another critical PLP-dependent enzyme that catalyzes the final step in the biosynthesis of L-threonine. ebi.ac.uknih.gov It converts O-phospho-L-homoserine (OPHS) into threonine and inorganic phosphate (B84403). acs.orgnih.gov The structure of threonine synthase reveals a complex architecture with the PLP cofactor bound at the interface of three distinct domains, buried deep within a canyon that penetrates the molecule. nih.gov

The mechanism of threonine synthase is a multi-step process characterized by product-assisted catalysis. acs.org The phosphate ion that is generated in the first half of the reaction plays a crucial role in assisting the subsequent chemical steps. acs.org

The reaction cycle can be summarized in the following major phases:

PhaseDescriptionCatalytic Residues/Components
1. Substrate Binding & Transaldimination The substrate, OPHS, binds to the active site, and its α-amino group displaces the ε-amino group of a lysine residue (e.g., Lys124 in S. cerevisiae) to form an external aldimine with the PLP cofactor. researchgate.netebi.ac.ukPLP cofactor, Catalytic Lysine
2. Proton Transfer & Phosphate Elimination The catalytic lysine residue abstracts a proton from the substrate's α-carbon, followed by the abstraction of a β-proton. This initiates the elimination of the γ-phosphate group. researchgate.netebi.ac.ukCatalytic Lysine
3. Formation of a Key Intermediate The elimination of phosphate results in the formation of a PLP−α-aminocrotonate aldimine intermediate. acs.org This intermediate is a critical branch point in the reaction pathway.PLP−α-aminocrotonate aldimine
4. Water Attack & Reprotonation A water molecule, activated by the catalytic lysine, performs a nucleophilic attack on the C=C bond of the intermediate. ebi.ac.uk The resulting carbanion is then protonated by the lysine residue.Catalytic Lysine, Water
5. Product Release L-threonine is cleaved from the PLP cofactor through a reverse transaldimination reaction with the lysine residue, releasing the final product and regenerating the enzyme for the next catalytic cycle. ebi.ac.ukCatalytic Lysine

This intricate mechanism highlights the precise orchestration of proton transfers, elimination, and addition reactions, all facilitated by the versatile chemistry of the PLP cofactor and the specific architecture of the enzyme's active site.

Advanced Characterization Techniques and Spectroscopic Studies

Structural Elucidation Methodologies

X-ray Diffraction Analysis (Single-Crystal and Powder)

X-ray diffraction (XRD) is the cornerstone for determining the atomic and molecular structure of a crystalline solid.

Single-Crystal X-ray Diffraction: This technique offers unambiguous determination of the molecular structure, including stereochemistry, conformation, and intermolecular interactions such as hydrogen bonding. For (Methoxycarbonyl)-L-threonine, a single-crystal XRD study would provide precise coordinates of each atom, defining the bond lengths and angles of the methoxycarbonyl group, the threonine backbone, and the side chain. It would also reveal the packing of the molecules in the crystal lattice. Although no specific single-crystal structure for this compound has been identified in the searched literature, the parent L-threonine crystallizes in the orthorhombic space group P212121, with unit cell parameters that have been well-documented.

Powder X-ray Diffraction (PXRD): PXRD is used to identify crystalline phases and can be employed for quantitative analysis of mixtures. A powder pattern of this compound would serve as a unique fingerprint for this specific crystalline form. The technique is valuable for assessing sample purity and identifying different polymorphic forms. While specific PXRD data for the title compound is not available, studies on L-threonine have utilized this method to confirm its crystal structure and analyze the effects of additives or different crystallization conditions.

Crystallographic Studies of this compound and Related Complexes

Crystallographic studies would extend to complexes of this compound, for instance, with metal ions or other organic molecules. Such studies are crucial for understanding how the methoxycarbonyl group influences the coordination chemistry and supramolecular assembly compared to the parent amino acid. The formation of metal complexes often involves the carboxylate and hydroxyl groups of the threonine moiety. The N-acylation with the methoxycarbonyl group would alter the electronic properties and steric environment of the nitrogen atom, potentially influencing the coordination behavior. No crystallographic data for complexes of this compound were found in the performed searches.

Spectroscopic Investigation Techniques

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation corresponds to the excitation of specific vibrational transitions, providing information about the functional groups present.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands:

N-H Stretching: The N-H stretch of the urethane group would appear around 3300 cm-1.

O-H Stretching: A broad band corresponding to the hydroxyl group of the threonine side chain and the carboxylic acid OH.

C-H Stretching: Bands for aliphatic and methyl C-H stretches would be observed around 2850-3000 cm-1.

C=O Stretching: Two distinct carbonyl stretching bands would be prominent. The urethane carbonyl (N-C=O) typically appears around 1720-1740 cm-1, while the carboxylic acid carbonyl (O=C-OH) is found around 1700-1725 cm-1.

N-H Bending and C-N Stretching: These vibrations, associated with the amide II and III bands in peptides, would also be present.

While no specific spectrum for this compound is available, data for L-threonine shows characteristic absorptions for its functional groups which would be modified by the addition of the methoxycarbonyl group.

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and also provides information about molecular vibrations. For this compound, Raman scattering would be particularly useful for observing symmetric vibrations and vibrations of non-polar bonds which may be weak in the IR spectrum. Key expected Raman shifts would include those for C-C backbone stretching, C-O stretching, and the symmetric vibrations of the carbonyl groups. High-pressure Raman studies on L-threonine have been conducted to investigate phase transitions, a technique that could similarly be applied to its derivatives to understand structural stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of this compound would provide information on the number of different types of protons and their connectivity. Expected signals would include:

A singlet for the methoxy (O-CH₃) protons.

Doublets and multiplets for the α-CH, β-CH, and γ-CH₃ protons of the threonine backbone and side chain, with coupling patterns revealing their spatial relationships.

A signal for the N-H proton.

A signal for the hydroxyl (O-H) proton.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. Key signals would include:

The carboxylic acid carbonyl carbon (~170-180 ppm).

The urethane carbonyl carbon (~155-160 ppm).

The α-carbon and β-carbon of the threonine backbone.

The methoxy carbon.

The γ-methyl carbon of the side chain.

Studies on similar compounds, like N-Boc-L-threonine, show how the nature of the N-protecting group influences the chemical shifts of the nearby carbon atoms, particularly the carbonyl and α-carbons.

Below are hypothetical NMR data tables for this compound based on typical chemical shift ranges for similar structures.

Table 1: Hypothetical ¹H NMR Data Note: Data is illustrative and not from experimental measurement of the title compound.

ProtonExpected Chemical Shift (ppm)Multiplicity
γ-CH₃~1.2Doublet
O-CH₃~3.7Singlet
β-CH~4.2Multiplet
α-CH~4.3Multiplet
N-HVariableDoublet
O-HVariableSinglet/Doublet
COOHVariableSinglet

Table 2: Hypothetical ¹³C NMR Data Note: Data is illustrative and not from experimental measurement of the title compound.

CarbonExpected Chemical Shift (ppm)
γ-CH₃~20
O-CH₃~52
α-C~60
β-C~68
Urethane C=O~157
Carboxyl C=O~174

Chromatographic and Mass Spectrometric Analytical Methods

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a highly sensitive analytical method used to determine the stable isotope ratios (e.g., ¹³C/¹²C) of specific compounds within a complex mixture. alexandraatleephillips.com This technique is crucial for metabolic studies where isotopically labeled tracers are used to follow the fate of molecules in biological systems.

Native amino acids like threonine are non-volatile and cannot be directly analyzed by GC. Therefore, a chemical derivatization step is required to increase their volatility. alexandraatleephillips.com For this compound, its structure is closely related to derivatives commonly used for this analysis, such as N(O,S)-alkoxycarbonyl alkyl esters. researchgate.netnih.gov A typical procedure involves esterifying the carboxylic acid group (e.g., to a methyl or ethyl ester) to produce a volatile derivative suitable for GC injection.

The process involves the following steps:

Derivatization: The this compound is converted into a more volatile form, for example, by esterifying the free carboxylic acid.

GC Separation: The derivatized sample is injected into a gas chromatograph, where the target compound is separated from other components in the mixture.

Combustion: As the compound elutes from the GC column, it passes through a high-temperature combustion furnace (typically containing CuO/NiO) where it is quantitatively converted into carbon dioxide (CO₂) and water.

IRMS Analysis: The resulting CO₂ gas is introduced into the ion source of an isotope ratio mass spectrometer. The IRMS precisely measures the ratio of the masses corresponding to ¹³CO₂ (mass 45) and ¹²CO₂ (mass 44), allowing for the determination of the ¹³C enrichment of the original this compound molecule with high precision. nih.govucdavis.edu

This method allows researchers to quantify the incorporation of ¹³C into threonine pools from labeled precursors, providing detailed information on protein synthesis and metabolic pathways. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and versatile analytical technique for the separation, identification, and quantification of amino acids and their derivatives, including this compound. This approach is particularly valuable due to its high sensitivity and selectivity, which allows for the analysis of complex biological matrices.

Direct analysis of underivatized amino acids is achievable, circumventing time-consuming sample preparation steps. thermofisher.com For instance, Hydrophilic Interaction Chromatography (HILIC) is capable of retaining and separating complex mixtures of polar compounds like amino acids without the need for derivatization. agilent.com This method, when coupled with mass spectrometry, offers a simple and powerful solution for analysis. agilent.com Similarly, mixed-mode chromatography, using columns like the Acclaim™ Trinity, can be employed for the analysis of a wide panel of amino acids without derivatization or the use of ion-pairing reagents, which can contaminate the MS ion source. thermofisher.com

A significant challenge in the analysis of threonine derivatives is the presence of stereoisomers, such as allo-Threonine, which have very similar physicochemical properties and MS/MS fragmentation patterns. shimadzu.co.kr Effective chromatographic separation is therefore essential for their individual analysis. shimadzu.co.kr Chiral stationary phases (CSPs) are widely used for this purpose. For example, CROWNPAK CR-I(+) and CR-I(-) columns, which are based on crown ethers, can separate D- and L-forms of amino acids. shimadzu.co.kr With the CR-I(+) column, the D-form typically elutes before the L-form, and this order is reversed with the CR-I(-) column. shimadzu.co.kr This strategy, combined with automated column switching, can resolve co-eluting isomers. shimadzu.co.kr

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides an additional layer of specificity. By monitoring specific multiple reaction monitoring (MRM) transitions, individual amino acids and their stable-isotope-labeled internal standards can be accurately quantified. nih.gov High-resolution mass spectrometry can also aid in distinguishing between isomers like threonine and isothreonine (homoserine) by analyzing their distinct collisionally activated fragmentation patterns. nih.gov

Table 1: LC-MS Parameters for Amino Acid Analysis

Parameter Method 1: HILIC-MS agilent.com Method 2: Mixed-Mode LC-MS thermofisher.com Method 3: Chiral LC-MS/MS shimadzu.co.krnih.gov
Column Agilent AdvanceBio MS Spent Media Thermo Scientific™ Acclaim™ Trinity CROWNPAK CR-I(+) or Intrada Amino Acid
Mobile Phase A 10 mM Ammonium Acetate (pH 9) in 90:10 Water:ACN Ammonium Formate in Water (pH 2.8) 100 mM Aqueous Ammonium Formate
Mobile Phase B 10 mM Ammonium Acetate (pH 9) in 90:10 ACN:Water Ammonium Formate in 80:20 ACN:Water Acetonitrile/Water/Formic Acid (95:5:0.3)
Detection Mode Negative Ion ESI-MS Positive Ion ESI-MS/MS Positive Ion ESI-MS/MS (MRM)
Key Feature Analysis of underivatized amino acids. No ion-pairing reagents required. Separation of stereoisomers (e.g., D/L-Threonine, allo-Threonine).
Run Time Not specified 18 minutes ~13 minutes

Derivatization Strategies for Enhanced Chromatographic Resolution

Derivatization is a chemical modification process employed to enhance the analytical properties of target compounds for chromatographic analysis. For amino acids like this compound, derivatization serves several key purposes: it can improve chromatographic retention on reversed-phase columns, increase detection sensitivity (especially for fluorescence or UV detection), and facilitate the separation of chiral isomers. nih.govjascoinc.com While direct analysis is possible, derivatization is often a necessary step to overcome challenges associated with the high polarity and sometimes poor ionization efficiency of amino acids. thermofisher.comnih.gov

A variety of reagents are available for the derivatization of the primary and secondary amine groups present in amino acids.

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) : This is a widely used reagent that reacts rapidly with both primary and secondary amines under mild conditions to form stable, highly fluorescent derivatives. nih.govresearchgate.netnih.gov The attachment of the apolar Fmoc group significantly improves retention on reversed-phase HPLC columns and allows for purification from the sample matrix through a single solid-phase extraction (SPE) step, which reduces ion suppression during LC-MS analysis. nih.govnih.gov The derivatization process is typically complete within five minutes. nih.gov

o-phthalaldehyde (OPA) : OPA is a popular reagent that reacts specifically with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives. jascoinc.com A key limitation is that it does not react with secondary amines like proline. jascoinc.com To analyze both primary and secondary amino acids, a dual-reagent approach is often used, where OPA derivatizes primary amines, and Fmoc-Cl is subsequently used for secondary amines. jascoinc.com

Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's Reagent) : This chiral derivatizing agent is used to determine the absolute configuration of amino acids. researchgate.net It reacts with the amino group of D- and L-amino acids to form diastereomers that can be separated on a standard achiral reversed-phase column. researchgate.net The elution order of the resulting derivatives allows for the assignment of the stereochemistry of the original amino acid. researchgate.net

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) : This reagent is used for the pre-column derivatization of amino acids for both HPLC with fluorescence detection and LC-MS. nih.gov AQC reacts with both primary and secondary amino acids to form stable, fluorescent urea derivatives, enabling sensitive detection and improved chromatographic performance. nih.gov This method has proven effective for the enantioselective separation of proteinogenic amino acids and their isomers, including threonine. nih.gov

The choice of derivatization strategy depends on the specific analytical goal, such as achieving chiral separation, improving sensitivity, or analyzing a broad spectrum of amino acids simultaneously.

Table 2: Common Derivatization Reagents for Amino Acid Analysis

Reagent Abbreviation Target Functional Group Key Advantages Relevant Findings
9-fluorenylmethoxycarbonyl chloride Fmoc-Cl Primary and Secondary Amines Rapid reaction; Forms stable, fluorescent derivatives; Improves RP-HPLC retention. nih.govresearchgate.netnih.gov Enables sensitive quantification by LC-ESI-MS/MS with detection limits as low as 1 fmol/µl. researchgate.netnih.gov
o-phthalaldehyde OPA Primary Amines Forms highly fluorescent derivatives for sensitive detection. jascoinc.com Often used in dual-reagent methods with FMOC to cover both primary and secondary amino acids. jascoinc.com
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide FDAA (Marfey's Reagent) Primary and Secondary Amines Chiral reagent used to form diastereomers for determining stereochemistry. researchgate.net Shows high enantioselectivity for many amino acids, allowing separation on achiral columns. researchgate.net
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate AQC Primary and Secondary Amines Forms stable, fluorescent derivatives; Suitable for enantioselective separation. nih.gov Used for fast (<3 min) enantioselective analysis of amino acid isomers, including threonine, by UHPLC-IM-MS. nih.gov

An article on the computational and theoretical chemistry insights into This compound cannot be generated as requested.

Extensive searches for scientific literature pertaining to "this compound" (also known as N-(Methoxycarbonyl)-L-threonine or by its CAS Number 52395-88-9) did not yield any specific studies related to the requested topics. There is no available data in the search results concerning:

Density Functional Theory (DFT) Calculations for its structural validation or vibrational frequencies.

Molecular Dynamics (MD) Simulations to analyze its conformational dynamics or intermolecular interactions.

Analysis of its Steric Interactions and Rotamer Preferences .

Quantum Chemistry Approaches for its electronic structure and reactivity prediction.

Theoretical Investigations of its role in Enzyme Catalytic Pathways .

The provided search results primarily discuss the parent amino acid, L-threonine, or other derivatives, which falls outside the strict scope of the user's instructions to focus solely on "this compound". General articles on computational chemistry methods were also found but contained no specific information on the target compound. Therefore, generating a thorough, informative, and scientifically accurate article that adheres to the provided outline is not possible with the currently available information.

Computational and Theoretical Chemistry Insights

Reaction Mechanism Elucidation through Computational Methods

Computational Studies of Organic Reaction Pathways

Computational chemistry offers powerful tools to investigate the mechanisms of organic reactions involving (Methoxycarbonyl)-L-threonine. Density Functional Theory (DFT) is a prominent method used to map out the potential energy surfaces of reactions, identifying transition states and intermediates to elucidate the reaction pathway.

Furthermore, computational models can elucidate the role of catalysts and solvent molecules in the reaction mechanism. For example, studies have shown that proton transfer steps, which are crucial in many organic reactions, can be mediated by explicit solvent molecules or catalytic species present in the reaction mixture. doi.org Quantum chemical calculations have also been employed to understand stereoinversion reaction pathways in threonine residues, highlighting the energy barriers involved in such transformations. nih.gov

Key Findings from Computational Studies of Related Threonine Reactions:

Reaction TypeComputational MethodKey Insights
Serine/Threonine LigationDensity Functional Theory (DFT)The reaction proceeds via imine capture, 5-endo-trig cyclization, and an irreversible doi.orgnih.gov O-to-N acyl transfer, with the C-O bond cleavage being the rate-determining step. doi.org
Threonine-Residue StereoinversionQuantum Chemical CalculationsThe presence of a dihydrogen phosphate (B84403) ion can catalyze the stereoinversion by acting as both a Brønsted acid and base. nih.gov
L-threonine formation by Threonine SynthaseQuantum Mechanics/Molecular Mechanics (QM/MM)A phosphate ion, a product of the reaction, plays a crucial role in stabilizing the transition state of the normal reaction pathway. nih.gov

Supramolecular Chemistry and Molecular Self-Assembly

The specific stereochemistry and functional groups of this compound make it an interesting candidate for studies in supramolecular chemistry, particularly in the formation of ordered structures through non-covalent interactions.

Studies of Chiral Molecular Assembly on Surfaces (e.g., Metal Surfaces)

The self-assembly of chiral molecules on surfaces is a topic of significant interest for its potential applications in enantioselective catalysis, sensing, and nonlinear optics. While direct studies on this compound are not extensively documented, research on the closely related L-threonine provides valuable insights into the expected behavior.

Scanning tunneling microscopy (STM) has been utilized to study the molecular self-assembly of chiral amino acids like threonine on metal surfaces. anl.gov These studies reveal that L-threonine molecules can form distinct ordered structures, such as triangular and chain-like assemblies, on surfaces like copper. anl.gov The chirality of the molecule dictates the orientation and arrangement of these assemblies. For instance, L-threonine and D-threonine form structures that are mirror images of each other. anl.gov

It is anticipated that the addition of the methoxycarbonyl group to L-threonine would influence the intermolecular interactions and, consequently, the resulting supramolecular assemblies. The methoxycarbonyl group can participate in additional hydrogen bonding or dipole-dipole interactions, potentially leading to different packing arrangements compared to unmodified L-threonine. The study of such systems contributes to a fundamental understanding of how molecular chirality is transferred to the supramolecular and macroscopic levels. rsc.org

Investigation of Hydrogen Bonding Networks and Crystal Packing

The crystal structure of this compound is dictated by a complex network of hydrogen bonds. The carboxylic acid group, the hydroxyl group, and the N-H of the carbamate (B1207046) are all potent hydrogen bond donors, while the carbonyl oxygens and the hydroxyl oxygen can act as acceptors.

Studies on L-threonine have shown that it crystallizes in a non-centrosymmetric space group, and its crystal structure is characterized by a three-dimensional network of hydrogen bonds. researchgate.netresearchgate.net The zwitterionic nature of the amino acid in its crystalline form leads to strong N-H···O and O-H···O interactions. The molecular packing is often described as a head-to-tail arrangement. researchgate.net

For this compound, the fundamental hydrogen bonding motifs of the threonine backbone and sidechain are expected to be preserved. However, the methoxycarbonyl group introduces additional possibilities for intermolecular interactions. The crystal packing will be a result of the interplay between these various hydrogen bonds, leading to a specific three-dimensional architecture. The analysis of these networks is crucial for understanding the physical properties of the crystalline material. nih.gov

Emerging Research Directions and Future Prospects for Methoxycarbonyl L Threonine Research

Development of Novel Protecting Groups and Orthogonal Protection Strategies

The synthesis of complex peptides and organic molecules containing (Methoxycarbonyl)-L-threonine hinges on the strategic use of protecting groups. A key concept in this area is "orthogonality," which allows for the selective removal of one protecting group under specific conditions without affecting others. beilstein-journals.orgnih.gov This enables chemists to perform multi-step syntheses with high precision. nih.gov The fluorenylmethoxycarbonyl (Fmoc) group is a widely used N-terminus protecting group, prized for its stability in acidic conditions and selective removal with a base. nih.gov The combination of an acid-labile side-chain protecting group like tert-butyl (t-Bu) with the base-labile Fmoc group is a cornerstone of orthogonal strategy in modern solid-phase peptide synthesis (SPPS). beilstein-journals.org

Research is actively pursuing the development of novel protecting groups to overcome challenges associated with sensitive or complex peptide sequences. For instance, new methods for Fmoc deprotection are being explored, such as hydrogenolysis under mildly acidic conditions, which provides an alternative for molecules that are incompatible with traditional basic deprotection methods. nih.gov This expands the versatility of the Fmoc group, creating a "tunable orthogonality" that adds flexibility to synthetic design. nih.gov

The table below summarizes common and novel protecting groups relevant to the synthesis of L-threonine derivatives.

Functional Group Protecting Group Abbreviation Cleavage Condition Key Feature
α-Amino9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)Widely used in SPPS; orthogonal to acid-labile groups. beilstein-journals.org
Hydroxyl (Side-Chain)tert-Butylt-BuStrong Acid (e.g., TFA)Standard for Fmoc-based SPPS, provides acid-lability. beilstein-journals.org
α-Aminop-NitrobenzyloxycarbonylpNZNeutral (Hydrogenolysis)Orthogonal with t-butyl and Fmoc groups; avoids harsh acid/base.
Hydroxyl (Side-Chain)TritylTrtMild AcidMore acid-labile than t-Bu, allowing for selective deprotection.
Hydroxyl (Side-Chain)Benzyl (B1604629)BzlHydrogenolysisUsed in Boc-strategy SPPS; removable by reduction.

Advancements in Automated Synthesis Platforms for L-Threonine Derivatives

The principles of solid-phase peptide synthesis (SPPS), first introduced by Bruce Merrifield, have revolutionized the production of peptides and their derivatives. americanpeptidesociety.org This technique, where the peptide chain is built step-by-step while anchored to a solid resin support, is the foundation of modern automated peptide synthesis. americanpeptidesociety.orgsemanticscholar.org Automation standardizes the repetitive cycles of deprotection, amino acid coupling, and washing, which ensures high reproducibility, minimizes human error, and saves significant time. americanpeptidesociety.org

Recent advancements in automation are focused on increasing speed and efficiency while reducing the environmental impact. semanticscholar.org Key innovations include:

Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate coupling and deprotection reactions, reducing typical synthesis cycle times from hours to just minutes. interanalyt.ru This allows for the rapid production of even complex peptides. beilstein-journals.org

High-Throughput (HT) Systems: Modern synthesizers can perform parallel or sequential synthesis of multiple, unique peptides. americanpeptidesociety.orginteranalyt.ru This capability is crucial for screening peptide libraries in drug discovery and materials science. americanpeptidesociety.org

Improved Reaction Chemistries: The development of more robust protecting group strategies and coupling reagents is integral to the success of automated platforms. beilstein-journals.org The Fmoc/t-Bu strategy is particularly well-suited for automation due to its mild reaction conditions and orthogonality. beilstein-journals.org

These automated platforms are essential for efficiently producing the chemically engineered peptides and L-threonine derivatives needed for research into therapeutics and advanced materials. beilstein-journals.orgbeilstein-journals.org

New Applications in Advanced Materials Science

Beyond their biological roles, L-threonine and its derivatives are being explored as functional components in advanced materials, particularly for optical applications. The inherent dipolar nature of amino acids makes them promising candidates for creating materials with nonlinear optical (NLO) properties, which are crucial for technologies like lasers and optoelectronics. researchgate.netjournal-aquaticscience.com

Doping of Crystals for Optical Devices

A significant area of research is the use of L-threonine as a dopant to enhance the properties of inorganic crystals. Doping involves intentionally introducing small amounts of an impurity—in this case, L-threonine—into a host crystal lattice to modify its physical characteristics. Research has shown that even low concentrations of L-threonine can lead to remarkable improvements in the optical and structural properties of various crystals.

For example, doping potassium dihydrogen phosphate (B84403) (KDP) crystals with L-threonine has been shown to improve crystalline perfection, increase optical transparency, and enhance second-harmonic generation (SHG) efficiency. arxiv.orgresearchgate.net SHG is a NLO process where two photons of the same frequency are converted into a single photon with double the frequency, a critical function in laser systems. Similarly, doping potassium bromide (KBr) and (tris) thiourea (B124793) zinc sulphate (TTZS) crystals with L-threonine has also yielded materials with enhanced SHG efficiency. researchgate.netjournal-aquaticscience.com In some cases, L-threonine doping can also induce piezoelectric properties in otherwise non-piezoelectric crystals, such as α-glycine, by altering the crystal symmetry. nih.gov

The table below details the observed effects of L-threonine doping on various inorganic crystals.

Host Crystal Dopant Observed Enhancements Significance for Optical Devices
Potassium Dihydrogen Phosphate (KDP)L-ThreonineImproved crystalline perfection, increased optical transparency, enhanced SHG efficiency (up to 1.31 times pure KDP), higher laser damage threshold. arxiv.orgresearchgate.netImproved performance and durability for frequency conversion in lasers. researchgate.net
Potassium Bromide (KBr)L-ThreonineGood optical transparency and enhanced SHG efficiency. researchgate.netDevelopment of new semiorganic NLO crystal materials. researchgate.net
(Tris) Thiourea Zinc Sulphate (TTZS)L-ThreonineEnhanced SHG efficiency (greater than standard KDP), wide transparency in UV-visible range. journal-aquaticscience.comPotential for optoelectronic applications and frequency conversion. journal-aquaticscience.com
α-GlycineL-ThreonineInduces shear piezoelectric response and pyroelectric properties. nih.govCreation of new polar materials for sensors and transducers. nih.gov

Integration of Computational and Experimental Methodologies for Design and Discovery

The design and discovery of novel molecules, including derivatives of this compound, are increasingly driven by a powerful synergy between computational and experimental approaches. nih.gov This hybrid strategy accelerates the development process by using computational tools to predict the properties of new molecules, thereby guiding and prioritizing experimental synthesis and testing. nih.govresearchgate.net

The process often follows an iterative cycle:

Computational Design: Researchers use structure-based design and machine learning algorithms to predict the properties of new L-threonine derivatives or peptides. nih.govmdpi.com These models can forecast factors like binding affinity to a biological target or potential NLO properties. researchgate.netmdpi.com

Experimental Validation: The most promising candidates identified through computation are then synthesized, often using the automated platforms described previously. researchgate.net These molecules are subjected to laboratory testing to measure their actual properties.

Iterative Feedback: The experimental results are fed back into the computational models, refining their accuracy and improving the predictive power for the next round of design. researchgate.net

This integrated approach has proven successful in various areas, from engineering therapeutic proteins to discovering novel enzyme inhibitors. nih.govmdpi.com By combining the predictive power of computational modeling with the concrete validation of experimental work, researchers can more efficiently explore the vast chemical space and accelerate the creation of new L-threonine-based compounds for therapeutic and materials science applications. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (Methoxycarbonyl)-L-threonine in laboratory settings?

  • Methodological Answer : The synthesis typically involves protecting the hydroxyl group of L-threonine with a methoxycarbonyl group. Common strategies include using carbodiimide-based coupling reagents (e.g., DCC or EDC) to activate the carbonyl group, followed by reaction with methanol. Derivatives like Boc-L-threonine and Z-L-threonine () provide analogous pathways for protection. Purification can be achieved via column chromatography, with TLC ( ) used to monitor reaction progress. For large-scale microbial synthesis, fed-batch fermentation with optimized carbon sources (e.g., sucrose) and dissolved oxygen control ( ) may enhance yield.

Q. How can researchers characterize the molecular structure of this compound?

  • Methodological Answer : Structural characterization requires a combination of techniques:

  • Quantum Chemical Computations : DFT-B3LYP/6-31G* calculations ( ) generate 3D molecular structures, surface maps, and vibrational frequencies.
  • X-ray Crystallography : High-pressure polymorphic transitions (up to 22.3 GPa) can be analyzed to determine crystal packing and bond distortions ( ).
  • Spectroscopy : NMR (¹H/¹³C) and IR identify functional groups, while mass spectrometry confirms molecular weight.

Q. What spectroscopic techniques are suitable for analyzing this compound in complex mixtures?

  • Methodological Answer :

  • NMR : Resolves stereochemistry and confirms methoxycarbonyl group attachment.
  • IR : Detects carbonyl (C=O) and hydroxyl (O-H) stretching vibrations.
  • Mass Spectrometry : ESI-MS or MALDI-TOF provides precise molecular mass and fragmentation patterns.
  • Chromatography : HPLC with UV/fluorescence detectors separates and quantifies the compound in mixtures. Reference spectral data from quantum calculations ( ) can validate experimental results.

Advanced Research Questions

Q. How do high-pressure conditions influence the crystal structure and stability of this compound?

  • Methodological Answer : High-pressure studies (up to 22.3 GPa) reveal phase transitions at 2, 9, and 15 GPa ( ). Use diamond anvil cell (DAC) setups with synchrotron X-ray diffraction to monitor structural changes. Periodic DFT and PIXEL methods () calculate lattice energy variations under pressure. For example, zwitterionic forms exhibit a 34% increase in sublimation energy (270.7 kJ mol⁻¹) compared to non-ionic models (161 kJ mol⁻¹) ().

Q. What experimental approaches optimize the microbial synthesis of this compound derivatives?

  • Methodological Answer :

  • Response Surface Methodology (RSM) : Optimize fermentation parameters (e.g., sucrose concentration, inoculum volume) via fractional factorial design ( ).
  • Dissolved Oxygen Control : Fed-batch fermentation with dynamic O₂ adjustment (e.g., cascading agitation rates) improves yield to 118.9 g/L in 36 hours ( ).
  • Strain Engineering : CRISPR/Cas9-mediated gene editing enhances threonine pathway flux in E. coli TRFC strains.

Q. How should researchers address contradictions between experimental and computational thermodynamic data?

  • Methodological Answer : Discrepancies in sublimation enthalpy (e.g., 161 kJ mol⁻¹ vs. 270.7 kJ mol⁻¹) arise from neglecting proton transfer in zwitterionic forms (). Reconcile data by:

  • Revisiting Computational Models : Include zwitterionic states in DFT/PIXEL calculations.
  • Validating Assumptions : Use isotopic labeling (e.g., L-threonine-2,3-d₂, ) to track proton dynamics.
  • Cross-Platform Validation : Compare results from DSC (experimental) and RI-MP2 energy corrections (computational) ( ).

Q. What are the implications of proton transfer in zwitterionic forms on thermodynamic properties?

  • Methodological Answer : Proton transfer between ammonium and carboxylate groups increases lattice energy by 68% (from 161 to 270.7 kJ mol⁻¹) (). This affects:

  • Solubility : Zwitterionic forms exhibit higher aqueous solubility due to ionic interactions.
  • Stability : Proton transfer stabilizes the crystal lattice under high pressure, as shown by improved PIXEL energy fit (R² = 0.93) when excluding non-zwitterionic models ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.